molecular formula C25H16K2N4O12S2 B12397243 Oxonol Blue

Oxonol Blue

Cat. No.: B12397243
M. Wt: 706.7 g/mol
InChI Key: JCGBFZMAOUKSPX-BGEQDXRKSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxonol Blue involves the reaction of 1,3-dibutylbarbituric acid with trimethine cyanine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is purified through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Oxonol Blue primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents at controlled temperatures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted oxonol compounds .

Scientific Research Applications

Oxonol Blue has a wide range of applications in scientific research:

Mechanism of Action

Oxonol Blue functions by integrating into cell membranes and responding to changes in membrane potential. The dye’s fluorescence intensity varies with the membrane potential, allowing researchers to monitor cellular activities in real-time. The molecular targets of this compound include cell membranes and membrane-associated proteins, which play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxonol Blue is unique due to its high sensitivity and specificity for membrane potential changes. It provides more consistent and reliable results compared to other dyes like methylene blue, making it a preferred choice in various applications .

Properties

Molecular Formula

C25H16K2N4O12S2

Molecular Weight

706.7 g/mol

IUPAC Name

dipotassium;4-[5-carboxy-4-[(1E,3E,5E)-5-[3-carboxy-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5+;;

InChI Key

JCGBFZMAOUKSPX-BGEQDXRKSA-L

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)/C=C/C=C/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)O)S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

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